molecular formula C11H11FN2O B13683345 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol

Cat. No.: B13683345
M. Wt: 206.22 g/mol
InChI Key: XNWUWQUZWNNZKT-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the use of fluorinated imidazoles, which are synthesized through low-temperature lithiation followed by quenching with carbon dioxide and subsequent debenzylation .

Chemical Reactions Analysis

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol can be compared with other fluorinated imidazoles and benzimidazoles. These compounds share similar structural features but differ in their functional groups and biological activities. Some similar compounds include:

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[2-(3-fluoro-5-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-7-2-8(4-9(12)3-7)11-13-5-10(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

XNWUWQUZWNNZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NC=C(N2)CO

Origin of Product

United States

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